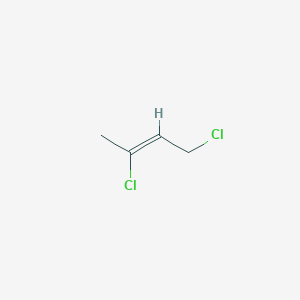

1,3-Dichloro-2-butene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1,3-Dichloro-2-butene, also known as this compound, is a useful research compound. Its molecular formula is C4H6Cl2 and its molecular weight is 124.99 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as insol in water; sol in most common organic solventssoluble in acetone, benzene, ether and ethanolsolubility in water: reaction. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 8749. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Halogenated - Hydrocarbons, Chlorinated - Supplementary Records. The United Nations designated GHS hazard class pictogram is Flammable;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Fire Hazards -> Flammable - 3rd degree, Reactive - 2nd degree. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Chemical Properties and Production

1,3-Dichloro-2-butene (CAS Number: 926-57-8) is a clear to straw-colored liquid with a molecular weight of 125.0 g/mol. It has a boiling point of approximately 131 °C and is insoluble in water but soluble in organic solvents such as acetone and benzene . The compound is produced primarily through the reaction of 2-chloro-1,3-butadiene with hydrochloric acid, often in the presence of a copper chloride catalyst. Annual production estimates range from 4 to 6 million kilograms .

Industrial Applications

- Intermediate in Steroid Production :

- Chloroprene Polymerization :

- Pesticide Formulation :

- Chemical Synthesis :

Toxicological Insights

The compound has been studied for its toxicological effects due to its potential exposure risks in industrial settings. Notable findings include:

- Skin and Eye Irritation : It is classified as a moderate to severe skin irritant and can cause serious eye irritation upon contact .

- Inhalation Studies : Chronic exposure studies have shown that inhalation of this compound can lead to central nervous system effects and alterations in liver and blood chemistry in animal models .

- Carcinogenic Potential : Long-term studies have indicated that exposure may lead to neoplastic changes, particularly in nasal tissues when exposed at high concentrations over extended periods .

Case Study 1: Production Facility Exposure

A study conducted on workers at a facility producing chloroprene highlighted incidents of respiratory issues linked to exposure to this compound vapors. Monitoring revealed elevated levels of this compound during peak production times, correlating with increased reports of headaches and dizziness among employees.

Case Study 2: Environmental Impact Assessment

An environmental impact assessment evaluated the release of this compound into local waterways from manufacturing processes. The study found that while the compound can hydrolyze rapidly in moist environments (with a half-life of approximately 3.2 days), its presence raised concerns regarding aquatic toxicity and bioaccumulation potential .

Propiedades

Número CAS |

10075-38-4 |

|---|---|

Fórmula molecular |

C4H6Cl2 |

Peso molecular |

124.99 g/mol |

Nombre IUPAC |

(Z)-1,3-dichlorobut-2-ene |

InChI |

InChI=1S/C4H6Cl2/c1-4(6)2-3-5/h2H,3H2,1H3/b4-2- |

Clave InChI |

WLIADPFXSACYLS-RQOWECAXSA-N |

SMILES |

CC(=CCCl)Cl |

SMILES isomérico |

C/C(=C/CCl)/Cl |

SMILES canónico |

CC(=CCCl)Cl |

Punto de ebullición |

131 °C 126 °C |

Color/Form |

CLEAR TO STRAW-COLORED LIQUID |

Densidad |

1.161 Relative density (water = 1): 1.2 |

Punto de inflamación |

80 °F (CLOSED CUP) 27 °C c.c. |

melting_point |

-75 °C |

Key on ui other cas no. |

926-57-8 10075-38-4 |

Descripción física |

COLOURLESS-TO-YELLOW LIQUID WITH CHARACTERISTIC ODOUR. |

Pictogramas |

Flammable; Acute Toxic; Irritant |

Solubilidad |

INSOL IN WATER; SOL IN MOST COMMON ORGANIC SOLVENTS Soluble in acetone, benzene, ether and ethanol Solubility in water: reaction |

Sinónimos |

(Z)-1,3-Dichloro-2-butene |

Densidad de vapor |

4.31 (Air = 1) Relative vapor density (air = 1): 4.3 |

Presión de vapor |

Vapor pressure, kPa at 25 °C: 1.33 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.